

Technical Guide: 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-8-methyl-5-nitroquinoline**

Cat. No.: **B3282902**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **6-Bromo-8-methyl-5-nitroquinoline**, a substituted quinoline of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound has not been identified in public databases, this document outlines a plausible synthetic route, predicted physicochemical properties based on related structures, and discusses its potential biological significance in the context of other nitro-substituted quinolines. The information herein is intended to support researchers in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Identity and Properties

As of the latest database searches, a registered CAS number for **6-Bromo-8-methyl-5-nitroquinoline** has not been found. The compound's identity is therefore based on its chemical structure and nomenclature.

Table 1: Physicochemical Properties of **6-Bromo-8-methyl-5-nitroquinoline** and Related Compounds

Property	6-Bromo-8-methyl-5-nitroquinoline (Predicted)	6-Bromo-8-methylquinolin e[1]	6-Methyl-5-nitroquinoline[2][3]	6-Bromo-8-nitroquinoline[4]
CAS Number	Not Available	178396-31-1	23141-61-9	68527-67-3
Molecular Formula	C ₁₀ H ₇ BrN ₂ O ₂	C ₁₀ H ₈ BrN	C ₁₀ H ₈ N ₂ O ₂	C ₉ H ₅ BrN ₂ O ₂
Molecular Weight	267.08 g/mol	222.08 g/mol	188.18 g/mol	253.05 g/mol
IUPAC Name	6-bromo-8-methyl-5-nitroquinoline	6-bromo-8-methylquinoline	6-methyl-5-nitroquinoline	6-bromo-8-nitroquinoline
Physical Form	Solid (Predicted)	Solid	Not Specified	Not Specified
Storage	Sealed in dry, room temperature (Recommended)	Sealed in dry, room temperature	Not Specified	Not Specified

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-8-methyl-5-nitroquinoline** can be logically approached through the nitration of the precursor, 6-Bromo-8-methylquinoline. The following protocol is adapted from established procedures for the nitration of similar quinoline and isoquinoline systems.

Proposed Synthetic Pathway: Nitration of 6-Bromo-8-methylquinoline

The primary proposed route involves the electrophilic nitration of 6-Bromo-8-methylquinoline. The nitro group is expected to direct to the C5 position due to the activating effect of the quinoline ring system.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6-Bromo-8-methyl-5-nitroquinoline**.

Detailed Experimental Protocol (Adapted)

This protocol is based on the nitration of 5-bromoisoquinoline and should be optimized for the specific substrate.

Materials:

- 6-Bromo-8-methylquinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Crushed Ice
- 25% Aqueous Ammonia (NH_3)
- Heptane
- Toluene
- Dichloromethane
- Diethyl Ether
- Silica Gel for column chromatography

Procedure:

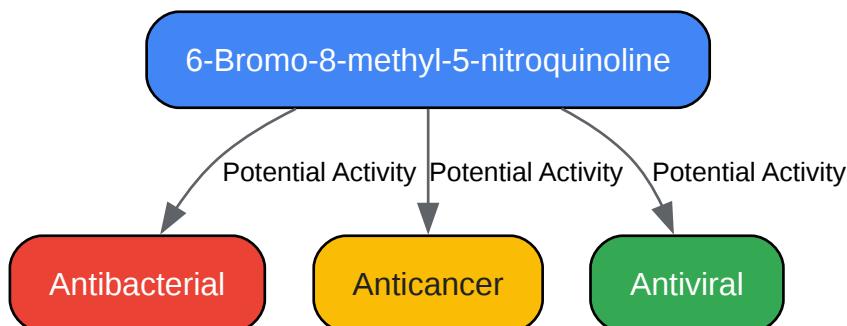
- In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, carefully add 6-Bromo-8-methylquinoline to chilled (0-5 °C) concentrated sulfuric acid. Stir until complete dissolution.
- Slowly add a pre-chilled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature is maintained below

10 °C.

- After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified duration (e.g., overnight), monitoring the reaction progress by TLC or LC-MS.
- Once the reaction is complete, pour the reaction mixture onto crushed ice.
- Neutralize the resulting solution to a pH of approximately 8.0 with 25% aqueous ammonia, keeping the temperature below 30 °C.
- The precipitated solid can be collected by filtration.
- Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/diethyl ether).

Note: This is a generalized procedure and requires optimization of reaction times, temperatures, and purification methods for the specific synthesis of **6-Bromo-8-methyl-5-nitroquinoline**.

Biological Context and Potential Applications


Nitro-substituted heterocyclic compounds, including nitroquinolines, are known to exhibit a wide range of biological activities. The introduction of a nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Known Activities of Related Compounds

- Antibacterial Activity: Nitro-containing molecules are foundational in the development of antimicrobial agents. The nitro group can be reduced within microbial cells to produce toxic intermediates that damage DNA and other critical cellular components.^[5] The 5-nitro position in various heterocycles is often crucial for antibacterial efficacy.^[6]
- Anticancer Activity: Several nitro-substituted benzimidazoles and benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects against various tumor cell lines.^[7]

- Antiviral and Antifungal Activity: Substituted quinolines have been investigated for their potential antiviral and antifungal properties.[8]

The biological activity of **6-Bromo-8-methyl-5-nitroquinoline** is yet to be determined, but based on the activities of structurally similar compounds, it warrants investigation as a potential therapeutic agent.

[Click to download full resolution via product page](#)

Caption: Potential biological activities of **6-Bromo-8-methyl-5-nitroquinoline**.

Safety and Handling

Detailed safety and toxicity information for **6-Bromo-8-methyl-5-nitroquinoline** is not available. However, based on related compounds, the following precautions should be taken:

- Hazard Statements (Predicted based on 6-Bromo-8-methylquinoline): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements (Predicted based on 6-Bromo-8-methylquinoline): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full risk assessment should be conducted before commencing any experimental work.

Conclusion

6-Bromo-8-methyl-5-nitroquinoline represents a novel compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for its synthesis and initial characterization. Further research is necessary to elucidate its precise physicochemical properties, biological activity, and safety profile. The experimental protocols and data presented for related compounds offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and other substituted nitroquinolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-8-methylquinoline | 178396-31-1 [sigmaaldrich.com]
- 2. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methyl-5-nitroquinoline [webbook.nist.gov]
- 4. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-8-methyl-5-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3282902#6-bromo-8-methyl-5-nitroquinoline-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com